molecular formula C7H17AsO2 B14388253 3,3'-(Methylarsanediyl)di(propan-1-ol) CAS No. 87993-20-2

3,3'-(Methylarsanediyl)di(propan-1-ol)

Cat. No.: B14388253
CAS No.: 87993-20-2
M. Wt: 208.13 g/mol
InChI Key: XSLQVSURBYKQFC-UHFFFAOYSA-N
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Description

3,3’-(Methylarsanediyl)di(propan-1-ol) is an organoarsenic compound with the molecular formula C7H17AsO2 This compound features two propanol groups attached to a central methylarsane unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Methylarsanediyl)di(propan-1-ol) typically involves the reaction of methylarsenic compounds with propanol derivatives. One common method is the reaction of methylarsenic dichloride with propanol in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3,3’-(Methylarsanediyl)di(propan-1-ol) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Methylarsanediyl)di(propan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and corresponding alcohol derivatives.

    Reduction: Reduction reactions can convert it back to simpler arsenic compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as thionyl chloride can be used to replace hydroxyl groups with chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various organoarsenic derivatives.

Scientific Research Applications

3,3’-(Methylarsanediyl)di(propan-1-ol) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.

    Biology: Studies investigate its potential effects on biological systems, including its toxicity and metabolic pathways.

    Medicine: Research explores its potential use in pharmaceuticals, particularly in targeting specific cellular pathways.

    Industry: It is used in the production of specialized materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Methylarsanediyl)di(propan-1-ol) involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can affect various molecular targets and pathways, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simple diol with similar structural features but lacking the arsenic component.

    3,3’-Azanediylbis(propan-1-ol): Another diol with a nitrogen atom instead of arsenic.

Uniqueness

3,3’-(Methylarsanediyl)di(propan-1-ol) is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity compared to other diols. This uniqueness makes it valuable for specific applications where the arsenic component plays a crucial role.

Properties

CAS No.

87993-20-2

Molecular Formula

C7H17AsO2

Molecular Weight

208.13 g/mol

IUPAC Name

3-[3-hydroxypropyl(methyl)arsanyl]propan-1-ol

InChI

InChI=1S/C7H17AsO2/c1-8(4-2-6-9)5-3-7-10/h9-10H,2-7H2,1H3

InChI Key

XSLQVSURBYKQFC-UHFFFAOYSA-N

Canonical SMILES

C[As](CCCO)CCCO

Origin of Product

United States

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